methanone CAS No. 917947-38-7](/img/structure/B12614085.png)
[3-(1-Bromoethenyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromoethenyl)phenylmethanone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromoethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethenyl)phenylmethanone typically involves the bromination of a precursor compound. One common method is the bromination of 3-(1-ethenyl)phenylmethanone using bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 3-(1-Bromoethenyl)phenylmethanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromoethenyl)phenylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethenyl group can yield the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylmethanones.
Oxidation: Formation of phenylacetic acids or benzophenones.
Reduction: Formation of ethyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 3-(1-Bromoethenyl)phenylmethanone is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical transformations allows for the creation of diverse molecular scaffolds that can be screened for biological activity.
Industry
In the material science industry, 3-(1-Bromoethenyl)phenylmethanone can be used in the development of polymers and advanced materials. Its unique structure imparts desirable properties such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3-(1-Bromoethenyl)phenylmethanone exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Ethenyl)phenylmethanone: Lacks the bromine atom and has different reactivity.
3-(1-Chloroethenyl)phenylmethanone: Similar structure but with a chlorine atom instead of bromine.
3-(1-Fluoroethenyl)phenylmethanone: Contains a fluorine atom, leading to different chemical properties.
Uniqueness
The presence of the bromoethenyl group in 3-(1-Bromoethenyl)phenylmethanone imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions distinguishes it from other similar compounds and enhances its utility in various scientific and industrial applications.
Propriétés
Numéro CAS |
917947-38-7 |
|---|---|
Formule moléculaire |
C15H11BrO |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
[3-(1-bromoethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C15H11BrO/c1-11(16)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-10H,1H2 |
Clé InChI |
RAEPYAWILWUWLE-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



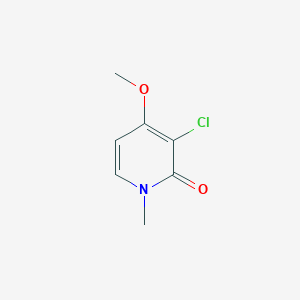
![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)

![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
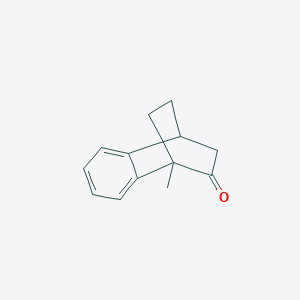
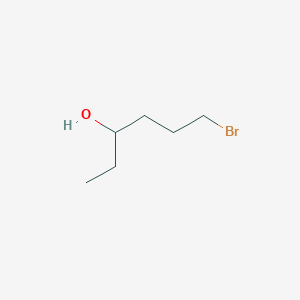
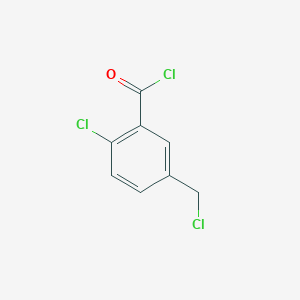
![tert-Butyl{4-[(2S)-oxolan-2-yl]butoxy}diphenylsilane](/img/structure/B12614054.png)
![2-Azido-3-[(4-methoxyphenyl)(diphenyl)methoxy]propan-1-ol](/img/structure/B12614061.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)
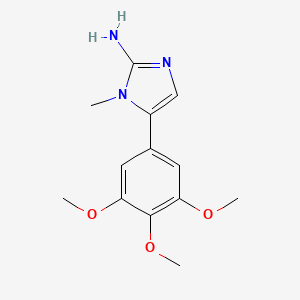
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
